3-Amino-4-(diethylamino)benzenesulfonamide
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Overview
Description
The compound 3-Amino-4-(diethylamino)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. While the provided papers do not directly discuss 3-Amino-4-(diethylamino)benzenesulfonamide, they do provide insights into similar sulfonamide compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of sulfonamide compounds is a topic of interest due to their potential therapeutic applications. For instance, the paper titled "New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase" discusses the synthesis of hybrid compounds containing a sulfonamide group for the treatment of Alzheimer’s disease . Although the synthesis of 3-Amino-4-(diethylamino)benzenesulfonamide is not explicitly described, similar synthetic methods could potentially be applied to its production.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The paper "Crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride" provides insights into the crystal and molecular structures of a closely related compound, determined by X-ray diffraction . This information can be valuable when considering the molecular structure of 3-Amino-4-(diethylamino)benzenesulfonamide, as the presence of amino groups and the sulfonamide moiety are common structural features.
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions due to their functional groups. The research on "Theoretical and experimental investigation of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide" includes structural and spectroscopic properties, which can shed light on the reactivity of the sulfonamide group . Although the specific chemical reactions of 3-Amino-4-(diethylamino)benzenesulfonamide are not detailed, the study provides a foundation for understanding how such compounds might react.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The paper on the theoretical and experimental investigation of a sulfonamide compound provides data on its crystalline structure, spectroscopic properties, and theoretical calculations, which can be used to predict similar properties for 3-Amino-4-(diethylamino)benzenesulfonamide . These properties are essential for understanding the compound's behavior in different environments and its potential applications.
Scientific Research Applications
Enzyme Inhibition and Molecular Docking : Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde were synthesized, including a derivative of 3-Amino-4-(diethylamino)benzenesulfonamide. These compounds showed inhibitory effects on enzymes like cholesterol esterase, tyrosinase, and α-amylase, with molecular docking studies providing insights into their binding interactions (Alyar et al., 2019).
Potential in Photodynamic Therapy : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups (including derivatives of 3-Amino-4-(diethylamino)benzenesulfonamide) highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antioxidant and Anti-inflammatory Properties : Selenium-Sulfa compounds, including 4-amino-3-(arylselenyl)benzenesulfonamides, demonstrated antioxidant, anti-edematogenic, and antinociceptive properties. These compounds were synthesized and evaluated for their potential therapeutic applications, including in the treatment of painful conditions (Sacramento et al., 2021).
Anticancer Activity : Novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, were synthesized and showed potent in vitro anticancer activity against breast cancer cell lines. Certain compounds exhibited higher potency than reference drugs, indicating their potential as anticancer agents (Ghorab & Al-Said, 2012).
Carbonic Anhydrase Inhibition : Research into novel benzenesulfonamide derivatives, including those containing 3-Amino-4-(diethylamino)benzenesulfonamide, highlighted their potential as carbonic anhydrase inhibitors. These compounds showed affinity for isozymes involved in aqueous humor secretion within the eye, suggesting their application in treating glaucoma (Mincione et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-amino-4-(diethylamino)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-3-13(4-2)10-6-5-8(7-9(10)11)16(12,14)15/h5-7H,3-4,11H2,1-2H3,(H2,12,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVXYIQBYRMGDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395358 |
Source
|
Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(diethylamino)benzenesulfonamide | |
CAS RN |
41893-78-1 |
Source
|
Record name | 3-amino-4-(diethylamino)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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